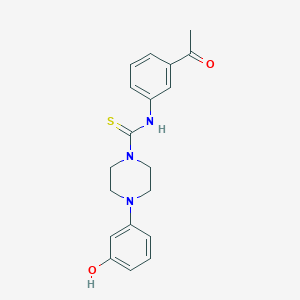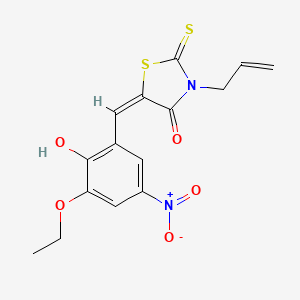![molecular formula C22H23Cl3N4O2S B4619008 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4619008.png)
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazole compounds involves multiple steps, including the formation of triazole rings, functionalization with specific substituents, and the introduction of thioacetamide groups. A common approach involves the reaction of amino-triazole derivatives with chlorophenyl or chloroacetamide derivatives to introduce specific functional groups, as seen in the synthesis of various related compounds (Xue et al., 2008), (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features intricate arrangements of rings and substituents, contributing to their unique chemical behaviors. For instance, crystallographic analysis reveals specific dihedral angles between triazole rings and substituent phenyl rings, crucial for understanding the compound's three-dimensional conformation and potential interactions with biological targets (O. Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological molecules, facilitated by the presence of functional groups like the thioacetamide moiety. These interactions can be pivotal in the compounds' biological activity, including potential therapeutic effects. Additionally, their ability to form stable crystal structures through hydrogen bonding and π-π interactions highlights their potential for solid-state applications and as intermediates in further chemical synthesis (Liang Xiao-lon, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure. For example, the crystal packing, hydrogen bonding, and molecular conformations significantly affect the compound's stability and solubility, important for its handling and application in various chemical processes (H. Fun et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study focused on synthesizing a novel compound similar to the one and analyzing its crystal structure. This research contributes to the understanding of the molecular structure and properties of such compounds (Xue et al., 2008).
Anticancer Drug Synthesis
- Research on synthesizing a related compound for potential use as an anticancer drug. The study includes molecular docking analysis targeting the VEGFr receptor, highlighting the compound's potential application in cancer therapy (Sharma et al., 2018).
Radiopharmaceutical Synthesis
- The synthesis of radioactively labeled versions of similar compounds for studying their metabolism and mode of action, which is significant in pharmacological research (Latli & Casida, 1995).
Pesticide Research
- Investigation into derivatives of similar compounds for potential use as pesticides. This includes characterization by X-ray powder diffraction and consideration of their bioactive properties (Olszewska et al., 2009).
Soil Science and Herbicide Research
- Analysis of adsorption, bioactivity, and evaluation in soil tests of compounds closely related to the query. This research is vital in understanding the environmental impact and efficacy of such compounds as herbicides (Weber & Peter, 1982).
Enzyme Inhibition Studies
- The study of new derivatives for inhibitory potential against specific enzymes, demonstrating the compound's relevance in biochemical and medical research (Riaz et al., 2020).
Antioxidant and Antitumor Activities
- Evaluation of similar compounds for their antioxidant and antitumor activities. Such studies contribute to the development of new therapeutic agents (El-Moneim et al., 2011).
Propiedades
IUPAC Name |
2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl3N4O2S/c1-4-29-19(11-31-16-7-5-14(6-8-16)13(2)3)27-28-22(29)32-12-20(30)26-21-17(24)9-15(23)10-18(21)25/h5-10,13H,4,11-12H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTVDFQDPNFGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)COC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4618929.png)
![benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4618936.png)
![N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4618952.png)
![1-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4618957.png)

![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4618979.png)
![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4619009.png)

![3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4619023.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4619033.png)

![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4619040.png)